![molecular formula C22H21N3O5 B2375129 N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 921852-84-8](/img/structure/B2375129.png)
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
The compound contains several functional groups including an ethoxy group, a pyridazine ring, and a benzo[d][1,3]dioxole group. These groups could potentially contribute to the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic methods such as 1H NMR and 13C NMR .Chemical Reactions Analysis
The chemical reactivity of a compound is largely determined by its functional groups. For instance, the ethoxy group might undergo reactions typical for ethers, while the pyridazine ring might participate in aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure and the properties of its functional groups. For instance, the presence of an ethoxy group might increase the compound’s solubility in organic solvents .Scientific Research Applications
Metabolic Pathways and Toxicological Evaluations
N-alkyl benzamide derivatives, related to the chemical , have been studied for their metabolic pathways and toxicological evaluations. For instance, studies on N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide and related compounds revealed insights into their oxidative metabolism and safety for use in food and beverage applications, highlighting their non-mutagenic and non-clastogenic nature in vitro and in vivo (Karanewsky et al., 2016).
Antiviral Applications
Research on pyrimido[1,2-c][1,3]benzothiazin derivatives, structurally similar to the compound , shows potential as potent anti-HIV agents. Modifications in their structure have led to improved anti-HIV activity, indicating their relevance in antiviral research (Mizuhara et al., 2012).
Anti-Inflammatory and Analgesic Properties
Compounds structurally related to N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide have been synthesized and evaluated for their anti-inflammatory and analgesic properties. Studies on benzodifuranyl derivatives have shown significant COX-2 inhibitory activity, along with analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020).
Antidepressant Potential
Research on compounds like 3-ethoxyquinoxalin-2-carboxamides, which share structural similarities, has shown antidepressant-like activity. These compounds act as 5-HT3 receptor antagonists, indicating their potential use in treating depression (Mahesh et al., 2011).
Antimicrobial Applications
Various carboxamide derivatives related to the chemical have been synthesized and evaluated for their antimicrobial efficacy. For instance, studies on benzo[d]thiazolyl substituted pyrazol-5-ones have shown promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).
Antioxidant Properties
N-substituted benzyl/phenyl derivatives, similar in structure to the compound , have been studied for their antioxidant activities. These studies indicate that certain compounds in this category exhibit significant radical scavenging activity, highlighting their potential as antioxidants (Ahmad et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5/c1-2-28-17-6-3-15(4-7-17)18-8-10-21(26)25(24-18)12-11-23-22(27)16-5-9-19-20(13-16)30-14-29-19/h3-10,13H,2,11-12,14H2,1H3,(H,23,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBJXTDCRSGMDLV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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